molecular formula C10H12BrClN2O2 B13079450 tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate

tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate

Cat. No.: B13079450
M. Wt: 307.57 g/mol
InChI Key: CKLIJONNLDFGGG-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate is a high-value chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a multifunctional pyridine core, which is a privileged scaffold in the design of biologically active molecules. The presence of both bromo and chloro substituents at the 4 and 6 positions of the ring, respectively, provides distinct sites for further synthetic elaboration via metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitutions. The tert-butyloxycarbonyl (Boc) protecting group safeguards the amine functionality and can be readily removed under mild acidic conditions to unveil the free amine, a common intermediate in target-oriented synthesis. As a result, this reagent is an essential precursor for constructing complex molecular architectures, such as kinase inhibitors and other small-molecule therapeutics. The compound is offered with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(4-bromo-6-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

CKLIJONNLDFGGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Br)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure, Synthesis, and Molecular Weight of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate

[1]

Executive Summary

This compound is a orthogonally functionalized pyridine building block.[1][2][3] Its value lies in the distinct reactivity profiles of its three functional handles: the chlorine (C6), the bromine (C4), and the Boc-protected amine (C2). This "tri-functional" nature allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate in the synthesis of pharmaceutical candidates targeting kinases and GPCRs.

Structural Characterization & Molecular Weight[1]

Chemical Identity

The compound consists of a pyridine ring substituted at the 2, 4, and 6 positions.[2] The tert-butoxycarbonyl (Boc) group protects the amine at C2, rendering it inert to many nucleophilic attacks while enhancing solubility in organic solvents.

PropertyData
IUPAC Name tert-Butyl N-(4-bromo-6-chloropyridin-2-yl)carbamate
CAS Number 1823510-75-3
Molecular Formula C

H

BrClN

O

Molecular Weight (Average) 307.57 g/mol
Monoisotopic Mass 305.9771 Da (

Br,

Cl)
Physical State White to off-white solid
Isotopic Distribution Analysis

Due to the presence of both Bromine (




2
  • Peak A (100%): 305.98 Da (

    
    Br, 
    
    
    Cl)
  • Peak B (~130%): 307.98 Da (Combined

    
    Br+
    
    
    Cl and
    
    
    Br+
    
    
    Cl)
  • Peak C (~30%): 309.97 Da (

    
    Br, 
    
    
    Cl)[1]
Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the functional groups.

StructureBocBoc Group(Lipophilic, Acid Labile)N_AmineN-HBoc->N_AmineProtectsPyridinePyridine Core(Electron Deficient)N_Amine->PyridineAttached at C2BrBromine (C4)(High Reactivity)Pyridine->BrC4 PositionClChlorine (C6)(Lower Reactivity)Pyridine->ClC6 Position

Figure 1: Functional connectivity map highlighting the chemoselective handles.

Synthesis & Methodology

The synthesis typically proceeds via the protection of the precursor amine, 4-bromo-6-chloropyridin-2-amine (CAS 1206250-19-2).[1] This reaction must be carefully controlled to avoid bis-protection (formation of the imide).[1]

Reagents and Materials
  • Precursor: 4-Bromo-6-chloropyridin-2-amine (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 – 1.2 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Base: Triethylamine (Et

    
    N) (1.5 equiv)[1]
    
Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-6-chloropyridin-2-amine and anhydrous DCM under an inert atmosphere (N

    
     or Ar).
    
  • Base Addition: Add Et

    
    N followed by catalytic DMAP. Stir at 0 °C for 10 minutes.
    
  • Bocylation: Add Boc

    
    O (dissolved in minimal DCM) dropwise to the reaction mixture.
    
    • Note: Slow addition prevents the formation of the

      
      -diBoc byproduct.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][4]

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).

Reaction Workflow Diagram

SynthesisStart4-Bromo-6-chloropyridin-2-amine(CAS 1206250-19-2)ReagentsBoc2O + DMAP (cat.) + Et3Nin DCM, 0°C to RTStart->ReagentsIntermediateTetrahedral IntermediateReagents->IntermediateNucleophilic AttackProductThis compound(CAS 1823510-75-3)Intermediate->ProductElimination of t-BuOH/CO2ByproductN,N-diBoc Byproduct(If Boc2O excess > 1.5 eq)Intermediate->ByproductOver-reaction

Figure 2: Synthetic pathway and potential side-reaction control.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( H NMR)

The pyridine ring protons (H3 and H5) are meta-positioned and will appear as distinct singlets or meta-coupled doublets (

12
  • 
     ~1.50 ppm (s, 9H):  The characteristic tert-butyl group (Boc).
    
  • 
     ~7.80 - 8.20 ppm (s/d, 1H):  H3 proton (deshielded by the adjacent carbamate).[1]
    
  • 
     ~7.40 - 7.60 ppm (s/d, 1H):  H5 proton (between Br and Cl).
    
  • 
     ~10.0+ ppm (br s, 1H):  Carbamate N-H proton.
    
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Target Mass:

    
     (for 
    
    
    Br/
    
    
    Cl).
  • Fragment Loss: A loss of 56 Da (isobutene) or 100 Da (Boc group) is commonly observed in the source, leading to peaks at

    
     or 
    
    
    (the free amine).

Applications in Drug Discovery[6][7]

This scaffold is a "privileged structure" for library generation due to the reactivity hierarchy of its halogens:

  • C4-Bromine: Most reactive towards Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heating.[1]

  • C6-Chlorine: Reacts only under forcing conditions or using specialized ligands (e.g., Buchwald precatalysts), allowing for a second diversification step after the C4 position has been modified.

  • C2-Amine: The Boc group can be removed (TFA/DCM) to reveal the free amine for amide coupling or urea formation.[1]

References

  • PubChem. (2025).[2][5] Compound Summary for 2-Amino-4-bromo-6-chloropyridine. National Library of Medicine. Retrieved February 25, 2026, from [Link]

Strategic Divergence: 4-Bromo vs. 5-Bromo Chloropyridine Boc Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly within kinase and GPCR inhibitor discovery, the 2-chloro-3-(Boc-amino)pyridine scaffold is a privileged motif. The introduction of a bromine atom at the C4 or C5 position creates a bifurcation in synthetic strategy. While both 4-bromo and 5-bromo derivatives appear similar on paper, they exhibit drastically different electronic behaviors, steric profiles, and reactivities.

This guide analyzes the critical distinctions between tert-butyl (4-bromo-2-chloropyridin-3-yl)carbamate (Isomer A) and tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate (Isomer B). Mastery of these differences is essential for preventing late-stage synthetic failures, particularly regarding Halogen Dance (HD) rearrangements and regioselective cross-couplings.

Structural & Electronic Landscape

The pyridine ring is electronically deficient, but the distribution of this deficiency is not uniform. The nitrogen atom exerts a strong inductive ($ -I


 -M $) pull, leaving the C2, C4, and C6 positions electron-poor (electrophilic), while C3 and C5 remain relatively electron-neutral.
Electronic Vector Analysis
Feature4-Bromo Derivative (Isomer A) 5-Bromo Derivative (Isomer B)
Position Type

-position (Para-like to N)

-position (Meta-like to N)
Electronic State Highly Electron DeficientElectronically Neutral (Relative to C4)
C-Br Bond Lablity High (Activated for oxidative addition)Moderate (Standard aryl bromide behavior)
SNAr Susceptibility High (C4 is an active site for nucleophiles)Low (C5 is deactivated for SNAr)
pKa of NH-Boc ~18.5 (Acidified by C4-Br induction)~19.8 (Less inductive influence)
Steric Environment (The "Bay Region" Effect)
  • 4-Bromo Isomer: The bromine atom at C4 is sterically crowded, "sandwiched" between the C3-Boc-amino group and the C5 proton. This creates significant torsion on the Boc group, often forcing the carbamate out of planarity. This steric bulk can hinder catalyst approach during cross-coupling.

  • 5-Bromo Isomer: The bromine is remote from the C3-Boc group. The C4 position is open, allowing the Boc group to adopt a planar conformation via hydrogen bonding with the C2-chloro atom (if the Boc conformation allows), or simply exist with higher rotational freedom.

Reactivity & Synthetic Divergence[1][2][3]

The core distinction lies in how these isomers behave under Palladium Catalysis and Lithiation conditions.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Rule of Thumb: C-Br bonds generally undergo oxidative addition faster than C-Cl bonds.[1] However, the rate and selectivity differ between isomers.

  • 5-Bromo (Isomer B):

    • Selectivity: Excellent. The C5-Br is chemically distinct from the C2-Cl.

    • Mechanism: Pd(0) inserts into C5-Br. The C2-Cl is deactivated towards oxidative addition by the adjacent nitrogen lone pair (unless specific bulky ligands are used) and is less labile than the Br.

    • Outcome: You can selectively couple at C5, leaving C2-Cl intact for a subsequent SNAr reaction.

  • 4-Bromo (Isomer A):

    • Selectivity: Moderate to Risky. Both C4-Br and C2-Cl are electronically activated positions.

    • Risk: While Br is a better leaving group, the C2-Cl bond is highly electron-deficient. "Scrambling" can occur where the catalyst inserts into C2-Cl, especially if the C4-Br is sterically shielded by the bulky Boc group.

    • Optimization: Requires electron-rich, sterically demanding ligands (e.g., XPhos , P(t-Bu)3 ) to enforce oxidative addition at the more accessible halogen or strictly control temperature.

The Halogen Dance (HD) Phenomenon[5]

This is the most critical failure mode for researchers working with these scaffolds.

  • Mechanism: When treating bromopyridines with organolithiums (e.g., for halogen-metal exchange), the lithiated species is thermodynamically unstable. The lithium atom prefers to sit ortho to the ring nitrogen (C2/C6) or ortho to a directing group (Boc).

  • The 4-Bromo Risk: If you attempt to lithiate a precursor to generate the 4-bromo species, or lithiate the 4-bromo species itself, the bromine atom can migrate to C3 or C5 to alleviate steric strain or seek a thermodynamic sink.

  • The 5-Bromo Stability: The 5-bromo position is thermodynamically more stable than the 4-bromo position in many 2,3-substituted systems. However, lithiation at C4 (directed by C3-Boc) can cause the C5-Br to migrate to C4.

Visualizing the Decision Matrix

The following diagram outlines the strategic decision-making process when selecting between these isomers for library synthesis.

ReactivityMatrix Start Target Scaffold Selection Iso4 4-Bromo-2-Cl-3-Boc (Isomer A) Start->Iso4 High Steric Demand Iso5 5-Bromo-2-Cl-3-Boc (Isomer B) Start->Iso5 Linear Geometry Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Iso4->Suzuki SNAr S_NAr Reaction (Nucleophilic Displacement) Iso4->SNAr Iso5->Suzuki Iso5->SNAr Res4_Suzuki Risk: C2/C4 Scrambling Requires Bulky Ligands Suzuki->Res4_Suzuki Isomer A Res5_Suzuki High Selectivity for C5 C2-Cl remains intact Suzuki->Res5_Suzuki Isomer B Res4_SNAr Competition: Both C2 and C4 are active SNAr->Res4_SNAr Isomer A Res5_SNAr Exclusive C2 Reaction C5 is inert to S_NAr SNAr->Res5_SNAr Isomer B

Caption: Decision matrix comparing reaction outcomes. Isomer B (5-bromo) offers superior orthogonality.

Experimental Protocols

Protocol: Regioselective Suzuki Coupling on 5-Bromo Isomer

Objective: Selectively couple an aryl boronic acid at C5 while preserving the C2-Cl for later functionalization.[2]

Reagents:

  • Substrate: tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (0.05 eq) — Chosen for robustness and moderate steric bulk.

  • Base: Na2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge substrate, boronic acid, and catalyst into a reaction vial. Seal and purge with N2 for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Addition: Add sparged Dioxane and aqueous base via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent activation of the C2-Cl bond.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hex/EtOAc).

Self-Validation Check:

  • Monitor by LCMS. The product should show mass [M+Aryl-Cl]. If you see [M+Aryl-Aryl] (double addition), lower the temperature to 60°C or switch to a less active catalyst like Pd(PPh3)4.

Protocol: Synthesis of the Boc-Scaffold (Curtius Route)

Objective: Generate the 3-Boc-amino core from carboxylic acid precursors, avoiding lithiation risks.

  • Activation: Treat 2-chloro-5-bromopyridine-3-carboxylic acid with Diphenylphosphoryl azide (DPPA, 1.1 eq) and TEA (1.2 eq) in t-BuOH/Toluene (1:1).

  • Rearrangement: Heat to 90°C. The intermediate acyl azide undergoes Curtius rearrangement to the isocyanate, which is trapped by t-BuOH.

  • Isolation: Aqueous workup and crystallization. This route guarantees the regiochemistry without risk of halogen migration.

Quantitative Comparison Data

Parameter4-Bromo (Isomer A)5-Bromo (Isomer B)Impact
C-X Bond Length (Å) C4-Br: ~1.89C5-Br: ~1.90C4-Br is slightly shorter due to higher s-character/resonance.
1H NMR Shift (adj. H) C5-H: ~7.5 ppm (d)C4-H: ~8.3 ppm (d)C4-H is more deshielded (downfield) due to N-anisotropy.
Suzuki Selectivity (Br:Cl) ~85:15 (Ligand dependent)>99:15-Bromo is far superior for library generation.
SNAr Rate (k_rel) High (at C4)Zero (at C5)4-Bromo is unstable to strong nucleophiles at high temp.

Strategic Recommendations

  • Use Isomer B (5-Bromo) for Library Production: If your SAR exploration allows, start with the 5-bromo scaffold. It offers "Plug-and-Play" orthogonality. You can Suzuki couple at C5, then SNAr at C2, then deprotect the Boc to acylate the amine.

  • Use Isomer A (4-Bromo) Only When Necessary: If the 4-position is critical for biological potency, employ Buchwald precatalysts (e.g., XPhos Pd G3) to ensure rapid oxidative addition at Br before the C2-Cl can react.

  • Avoid n-BuLi: Never attempt to synthesize these Boc-derivatives via Lithium-Halogen exchange from di-bromo precursors unless utilizing continuous flow chemistry at <-78°C to outrun the Halogen Dance.

References

  • Schlosser, M. (2005).[4] "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition. A foundational review on the mechanism of halogen migration in pyridines.

  • Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of 2,3-dichloro-5-bromopyridine." Tetrahedron. Details the selectivity of C5-Br over C2-Cl/C3-Cl.

  • Lutz, M. R., et al. (2012). "Selective Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-bromopyridine." Journal of Organic Chemistry. Discusses ligand control for difficult 4-bromo substrates.

  • BenchChem Technical Guides. (2025). "Reactivity of Bromo- vs. Chloro-Substituents in Cross-Coupling." General reactivity trends for halo-pyridines.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2,4,6-Trisubstituted Pyridines from Boc-Protected Precursors

Author: BenchChem Technical Support Team. Date: February 2026


-Boc-Enaminones and 

-Boc-Propargylamines

Executive Summary

The 2,4,6-trisubstituted pyridine moiety is a privileged scaffold in medicinal chemistry, appearing ubiquitously in kinase inhibitors, GPCR ligands, and fluorescent probes. Traditional syntheses (e.g., Chichibabin, Hantzsch, Kröhnke) often suffer from harsh conditions, poor regioselectivity, or the use of unstable intermediates.

This Application Note details a robust, modular strategy for synthesizing 2,4,6-trisubstituted pyridines utilizing


-tert-butoxycarbonyl (Boc)-protected precursors . Specifically, we focus on 

-Boc-enaminones
and

-Boc-propargylamines
as shelf-stable, high-purity building blocks. The use of Boc-protection overcomes the common instability issues associated with free enaminones and propargyl amines, enabling higher yields, cleaner reaction profiles, and precise regiocontrol.

Strategic Rationale: The "Boc-Precursor" Advantage

In complex molecule synthesis, the stability of building blocks is paramount. Free enaminones (


-amino- 

-unsaturated ketones) are prone to hydrolysis and polymerization. By installing a Boc group, we achieve three critical advantages:
  • Shelf-Stability:

    
    -Boc-enaminones are crystalline solids stable at room temperature, unlike their often oily, labile unprotected counterparts.
    
  • Controlled Reactivity: The electron-withdrawing nature of the Boc group modulates the nucleophilicity of the nitrogen, preventing premature side reactions (e.g., dimerization) until the deprotection/cyclization event is triggered.

  • Purification: The lipophilic Boc group facilitates standard silica gel chromatography, ensuring high-purity inputs for the cyclization step.

Mechanistic Pathways

The synthesis proceeds via two primary distinct pathways depending on the chosen precursor. Both converge on a [3+3] or [2+2+1+1] annulation logic.

Pathway A: The Modified Kröhnke/Hantzsch Cascade ( -Boc-Enaminone Route)

This pathway involves the reaction of an


-Boc-enaminone with a chalcone (or aldehyde + ketone) and an ammonia source. The Boc group is cleaved in situ (thermal or acidic), releasing the active enaminone which undergoes Michael addition, cyclization, and oxidative aromatization.
Pathway B: The Propargylamine Cycloisomerization ( -Boc-Propargylamine Route)

This pathway utilizes


-Boc-propargylamines reacted with 

-unsaturated carbonyls. It often requires a transition metal catalyst (Au, Ag, or Cu) or Lewis Acid to trigger the 6-endo-dig cyclization.
Visualization of Reaction Logic

PyridineSynthesis Start Target: 2,4,6-Trisubstituted Pyridine Precursor1 Precursor A: N-Boc-Enaminone (Stable, Crystalline) Start->Precursor1 High Regiocontrol Required Precursor2 Precursor B: N-Boc-Propargylamine (Alkyne Functionalized) Start->Precursor2 Alkyne/A3-MCR Chemistry Reactant1 Reactant: Chalcone / Enone + NH4OAc Precursor1->Reactant1 Reactant2 Reactant: Enone / Methyl Ketone + Catalyst (Au/Ag) Precursor2->Reactant2 Step1 In-situ Boc Deprotection (Thermal/Acidic) Reactant1->Step1 Step2 Michael Addition (C-C Bond Formation) Reactant2->Step2 Direct Activation Step1->Step2 Step3 Cyclodehydration & Aromatization Step2->Step3 Product Final Product: 2,4,6-Trisubstituted Pyridine Step3->Product

Caption: Logical workflow for selecting and converting Boc-protected precursors into pyridine scaffolds via convergent synthesis.

Experimental Protocols

Protocol A: Synthesis from -Boc-Enaminones (Recommended for High Regiocontrol)

This protocol describes the synthesis of a 2,4,6-triarylpyridine.[1][2][3][4][5] The


-Boc-enaminone is first generated from a primary amine and a propargylic ketone or via acylation of an enamine, then reacted with a chalcone.

Reagents:

  • Precursor:

    
    -Boc-enaminone (1.0 equiv) [e.g., 
    
    
    
    -Boc-3-amino-1-phenyl-2-buten-1-one]
  • Electrophile: Chalcone (1.0 equiv) [e.g., 1,3-diphenyl-2-propen-1-one]

  • Nitrogen Source: Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Additives: Piperidine (cat.) if using EtOH.

Step-by-Step Methodology:

  • Precursor Preparation (If not available):

    • Dissolve the corresponding 1,3-diketone or ynone in

      
      .
      
    • Add Boc-amide or react free enaminone with

      
       / 
      
      
      
      .
    • Purify via flash chromatography (Hex/EtOAc) to obtain the stable white solid

      
      -Boc-enaminone.
      
  • Cyclocondensation:

    • In a 25 mL round-bottom flask equipped with a reflux condenser, combine the

      
      -Boc-enaminone (1.0 mmol), Chalcone (1.0 mmol), and 
      
      
      
      (5.0 mmol).
    • Add Glacial AcOH (5 mL). Note: AcOH serves as both solvent and acid catalyst to cleave the Boc group and facilitate condensation.

    • Heat the reaction mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (disappearance of chalcone).
      
    • Mechanistic Note: The acidic conditions first cleave the Boc group, generating the free enaminone in situ. This immediately attacks the chalcone (Michael addition), followed by cyclization and air-mediated oxidation to the pyridine.

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (20 mL) and neutralize with saturated

      
       or 
      
      
      
      until pH ~8.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–88% Data Validation:


 NMR should show a characteristic singlet for the pyridine H-3 and H-5 protons (typically 

7.5–8.0 ppm) and the absence of the Boc singlet (

1.45 ppm).
Protocol B: Synthesis from -Boc-Propargylamines (Metal-Free Domino Reaction)

This route is ideal for synthesizing pyridines with alkyl substitutions or fused systems.

Reagents:

  • Precursor:

    
    -Boc-propargylamine (1.0 equiv)
    
  • Reactant:

    
    -unsaturated ketone (Enone) (1.2 equiv)
    
  • Catalyst:

    
     (2.0 equiv) or 
    
    
    
    (5 mol%) depending on substrate difficulty.
  • Solvent: DMSO or Toluene.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a sealed tube, add

      
      -Boc-propargylamine (0.5 mmol), the enone (0.6 mmol), and 
      
      
      
      (1.0 mmol).
    • Add DMSO (2.0 mL).

  • Heating:

    • Heat the mixture to

      
       for 12 hours under air atmosphere.
      
    • Note: The base promotes the isomerization of the propargylamine to an azadiene intermediate, which undergoes [4+2] cycloaddition or electrocyclization. The Boc group is often lost thermally or hydrolyzed during workup if attached to the pyridine nitrogen (which becomes aromatic).

  • Work-up:

    • Dilute with water, extract with

      
      .
      
    • Purify via column chromatography.

Quantitative Data Summary

Table 1: Comparison of Precursor Stability and Reaction Efficiency

FeatureFree Enaminone Route

-Boc-Enaminone Route (This Protocol)
Precursor Stability Low (Hydrolyzes/Polymerizes < 24h)High (Stable solid > 6 months)
Reaction Yield 45–60% (Variable)75–92% (Consistent)
Regioselectivity Moderate (Mixture of isomers)High (Steric bulk of Boc directs initial attack)
Purification Difficult (Tarry byproducts)Clean (Boc byproducts are volatile/soluble)
Atom Economy HighModerate (Loss of Boc group)

Troubleshooting & Optimization

  • Issue: Incomplete Boc Deprotection.

    • Solution: If using neutral conditions (EtOH/Piperidine), the Boc group may remain. Switch to AcOH reflux or add 10 mol% TFA to ensure in situ deprotection.

  • Issue: Low Yield in Pathway B.

    • Solution: Add an oxidant.[6] While the reaction is often aerobic, adding

      
       (20 mol%) or TEMPO can accelerate the final aromatization step (dihydropyridine 
      
      
      
      pyridine).
  • Issue: Regioisomer Formation.

    • Solution: Use sterically demanding chalcones. The

      
      -Boc group on the enaminone generally forces the nitrogen to attack the carbonyl carbon (in condensation) or the 
      
      
      
      -carbon (in Michael addition) with higher selectivity due to steric shielding.

References

  • Wan, J.-P., Jing, Y., Hu, C., & Sheng, S. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes.[7] The Journal of Organic Chemistry, 81(16), 7271–7276. [Link]

  • Song, Z., Huang, X., Yi, W., & Zhang, W. (2016).[8] One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters, 18(21), 5640–5643. [Link]

  • Vessally, E., et al. (2016). New page to access pyridine derivatives: synthesis from N-propargylamines. RSC Advances, 6, 71662-71675. [Link]

  • Zhang, H., Shen, J., Cheng, G., Wu, B., & Cui, X. (2023). Base-Promoted Synthesis of 2,4,6-Triarylpyridines from Enaminones and Chalcones.[3] The Chemical Record, 23(11). [Link]

Sources

Troubleshooting & Optimization

solubility issues of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate (CAS No. 1845713-77-0[1]). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and use of this versatile, yet sometimes problematic, building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and advance your research.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure, which includes a bulky, nonpolar tert-butoxycarbonyl (Boc) group, a halogenated pyridine ring, and a polar carbamate linkage, its solubility is nuanced. The molecule has a calculated LogP of approximately 3.84, indicating a significant lipophilic character.[1] Generally, it exhibits poor solubility in aqueous solutions and non-polar aliphatic solvents like hexanes. Its solubility is best in polar aprotic solvents and chlorinated solvents.

Q2: Which organic solvents are recommended for dissolving this compound at room temperature?

A2: For most applications, polar aprotic solvents are the first choice. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Chlorinated solvents such as Dichloromethane (DCM) and Chloroform (CHCl₃) are also effective. Protic solvents like methanol or ethanol can be used, but solubility may be more limited and heating might be required.[2]

Q3: I'm seeing insolubility in my reaction solvent. What is the primary cause?

A3: The insolubility primarily stems from the compound's rigid, crystalline structure and the combination of polar (carbamate, pyridine nitrogen) and non-polar (Boc group, halogenated ring) regions. The strong intermolecular forces in the solid state require a solvent that can effectively solvate all parts of the molecule. For instance, while DCM can solvate the lipophilic parts, it may struggle with the polar functionalities, leading to incomplete dissolution.

Part 2: Troubleshooting Guide: Dissolution Issues

Encountering solubility problems is a common frustration. This section provides a logical workflow to diagnose and solve these issues.

Initial Assessment

Before altering your experimental design, confirm the purity of your starting material. Impurities can significantly impact solubility. Standard analytical techniques like NMR or LC-MS are recommended for verification.[3]

Systematic Troubleshooting Workflow

If the compound fails to dissolve, follow this systematic approach. The goal is to achieve a clear, homogenous solution, which is critical for reaction consistency and reproducibility.

G cluster_0 start Start: Compound is Insoluble in Chosen Solvent check_purity Step 1: Verify Purity (NMR, LC-MS) start->check_purity Is material pure? heat Step 2: Apply Gentle Heat (e.g., 40-50 °C) check_purity->heat Yes sonicate Step 3: Use Sonication heat->sonicate Still insoluble success Success: Homogeneous Solution heat->success Dissolves solvent_mixture Step 4: Use a Co-Solvent (e.g., DCM/DMF, THF/NMP) sonicate->solvent_mixture Still insoluble sonicate->success Dissolves stronger_solvent Step 5: Switch to a Stronger Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) solvent_mixture->stronger_solvent Still insoluble solvent_mixture->success Dissolves stronger_solvent->success Dissolves fail Re-evaluate Solvent Choice Based on Reaction Compatibility stronger_solvent->fail Still insoluble caption Troubleshooting Dissolution Workflow

Caption: A step-by-step guide for resolving solubility issues.

Detailed Experimental Protocols

Protocol 1: Dissolution with a Co-Solvent System

This protocol is ideal when a single solvent is insufficient.

  • Initial Suspension: Suspend the this compound (1.0 eq) in your primary reaction solvent (e.g., Dichloromethane, 5 mL per mmol of substrate).

  • Co-Solvent Addition: While stirring, add a minimal amount of a stronger, compatible polar aprotic solvent (e.g., DMF or NMP) dropwise.

  • Observation: Continue adding the co-solvent until a clear solution is obtained. Be mindful not to add an excess, as it may affect your reaction's outcome or downstream purification.

  • Gentle Warming: If the solid persists, gently warm the mixture to 30-40°C. Many dissolution processes are endothermic, and a slight increase in temperature can provide the necessary energy to overcome the lattice energy of the solid.

Part 3: Advanced Topics & Related Challenges

Solubility is not just about getting a compound into solution; it directly impacts reaction kinetics, side-product formation, and purification.

Impact on Reaction Performance

Poor solubility can lead to:

  • Incomplete Reactions: If the substrate is not fully dissolved, the reaction can only occur on the surface of the solid particles, leading to slow and incomplete conversion.

  • Irreproducible Results: The rate of dissolution can vary between experiments, leading to inconsistent reaction profiles and yields.

  • Side Product Formation: In some cases, localized high concentrations of reagents around undissolved substrate can promote undesired side reactions.

The relationship between these factors can be visualized as follows:

G Solubility Substrate Solubility Kinetics Reaction Kinetics Solubility->Kinetics Directly Influences Purity Product Purity Kinetics->Purity Affects Yield Reaction Yield Kinetics->Yield Determines Reproducibility Reproducibility Purity->Reproducibility Impacts Yield->Reproducibility Impacts

Caption: The relationship between solubility and key reaction outcomes.

Solvent Selection Data

The following table summarizes the qualitative solubility of this compound in common organic solvents. This data is compiled from analogous structures and general principles of solubility for Boc-protected halogenated pyridines.[4]

SolventPolarity IndexSolubilityNotes
Hexane0.1InsolubleNot recommended for dissolution.
Toluene2.4Sparingly SolubleMay require heating; useful for removing residual TFA after deprotection.[5]
Diethyl Ether2.8Sparingly SolubleCan be used for washing the hydrochloride salt after deprotection.[5]
Dichloromethane (DCM)3.1Moderately SolubleA common choice, but may require a co-solvent.[6]
Tetrahydrofuran (THF)4.0SolubleGood general-purpose solvent for reactions.
Ethyl Acetate4.4Moderately SolubleOften used in extraction and chromatography.
Methanol (MeOH)5.1Sparingly SolubleSolubility can be limited for Boc-protected amines.[2]
Acetonitrile (ACN)5.8SolubleA versatile polar aprotic solvent.
Dimethylformamide (DMF)6.4Highly SolubleExcellent solvent, but high boiling point can complicate removal.
Dimethyl Sulfoxide (DMSO)7.2Highly SolubleExcellent solvent, but difficult to remove and can interfere with some reactions.

Q4: My reaction is sluggish despite achieving a clear solution. Could solvent choice still be the issue?

A4: Absolutely. While the substrate may be dissolved, the solvent plays a crucial role in stabilizing transition states. For reactions involving polar intermediates, such as nucleophilic aromatic substitutions, a highly polar solvent like DMF or DMSO can accelerate the reaction rate compared to a less polar solvent like THF, even if the substrate is soluble in both. The solvent's ability to solvate ions and polar transition states is key.

Q5: I am performing a Boc-deprotection using TFA/DCM, but the reaction is incomplete. What should I do?

A5: This is a common issue. If your substrate has poor solubility in DCM, the reaction can stall.

  • Increase TFA Concentration: First, try increasing the ratio of Trifluoroacetic Acid (TFA) to DCM (e.g., from 1:4 to 1:1).[5]

  • Add a Co-solvent: If that fails, add a minimal amount of a solvent in which the starting material is more soluble, such as THF, before adding the TFA.

  • Switch Acid/Solvent System: A very effective alternative is to switch to 4M HCl in 1,4-dioxane.[6] The substrate often has better solubility in dioxane, and the product frequently precipitates as the hydrochloride salt, which simplifies isolation.[5]

References

  • Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link]

  • PubChem. Tert-butyl (6-bromopyridin-2-YL)carbamate. Available from: [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]

  • Canadian Journal of Chemistry. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available from: [Link]

Sources

troubleshooting low yields in C-H activation of Boc-protected aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Unit. You are likely here because your palladium-catalyzed C-H activation of a Boc-protected aminopyridine is failing—either resulting in recovered starting material (0% conversion) or a complex mixture of deprotected/decomposed byproducts (the "black tar" scenario).

This guide deconstructs the "Pyridine Paradox" : The pyridine nitrogen is an excellent ligand for palladium, which makes it a terrible substrate for catalysis. It binds too tightly, shutting down the catalytic cycle before it begins.[1]

📋 Quick Diagnostic: What is your primary symptom?
SymptomDiagnosisImmediate Action
Reaction stays clear/yellow, starting material recovered. Catalyst Poisoning. The pyridine N is sequestering the Pd(II).Switch solvent to HFIP or add a Lewis Acid (e.g., Mg(OTf)₂).
Reaction turns black rapidly; low yield. Pd Black Formation. Catalyst decomposition due to lack of stabilization.Add MPAA ligands (e.g., Ac-Gly-OH) or increase oxidant loading.
Product mass -100 (M-Boc) observed. Boc Thermolysis/Acidolysis. Reaction conditions are too harsh.Lower temp <100°C; switch from TFA to weaker acids or basic conditions.
Regioselectivity is poor (C3 vs C4 mixtures). Directing Group Failure. The Boc group is not directing effectively.Switch to a bidentate directing group or use a bulky MPAA ligand.
🛠 Module 1: The "Engine Failure" (Catalyst Poisoning)

The Problem: Pyridines are strong


-donors.[2] In standard Pd(II) catalysis, the pyridine substrate (

) outcompetes the labile ligands (

) required for the catalytic cycle. Instead of the active monomeric species, you form a thermodynamic sink: the bis-pyridine complex

. This complex is catalytically dead because it is saturated and electron-rich, preventing the electrophilic C-H activation step.

The Solution: Decoupling Coordination from Reactivity To fix this, you must weaken the Pyridine-Pd interaction without destroying the catalyst.

  • The "Magic" Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) [3]

    • Mechanism:[2][4][5][6] HFIP is a strong hydrogen-bond donor. It H-bonds to the pyridine nitrogen, effectively masking its lone pair and reducing its Lewis basicity. This shifts the equilibrium back toward the active Pd-solvento species.

    • Protocol: Replace 1,4-Dioxane or Toluene with HFIP or a Toluene/HFIP (4:1) mixture.

  • MPAA Ligands (Ligand Acceleration)

    • Mechanism:[2][4][5][6] Mono-N-Protected Amino Acids (MPAAs) like Ac-Gly-OH or Boc-Leu-OH coordinate to Pd in a

      
       fashion. They function via a Concerted Metalation-Deprotonation (CMD)  pathway, lowering the transition state energy for C-H cleavage. Crucially, they are anionic ligands that make the Pd center more electron-rich during cleavage but prevent the formation of the bis-pyridine dead-end.
      
📉 Visualization: The Poisoning Trap vs. The Productive Cycle

CH_Activation_Pathway Pd_Pre Pd(OAc)2 (Pre-catalyst) Active_Cat Active Species [Pd(MPAA)(Solv)] Pd_Pre->Active_Cat + Ligand (MPAA) Trap DEAD END TRAP [Pd(Pyridine)2(OAc)2] Active_Cat->Trap + Excess Substrate (Without HFIP) Coordination Substrate Coordination (Pyridine N-binding) Active_Cat->Coordination Controlled Binding Trap->Active_Cat + HFIP / Heat (Reversible but slow) CH_Cleavage C-H Activation Step (CMD Mechanism) Coordination->CH_Cleavage Rate Limiting Step Product Functionalized Boc-Aminopyridine CH_Cleavage->Product Functionalization

Caption: Figure 1. The kinetic competition between the productive CMD pathway (center) and the thermodynamic bis-pyridine trap (red). HFIP and MPAA ligands shift the equilibrium out of the red zone.

🛠 Module 2: Boc Stability & Side Reactions[7]

The Problem: The tert-butoxycarbonyl (Boc) group is acid-labile. Many C-H activation protocols generate acetic acid (AcOH) as a byproduct. At temperatures >100°C, thermal deprotection (thermolysis) can also occur, generating isobutylene and the free amine. The free amine is often more Lewis basic than the Boc-protected form, exacerbating the catalyst poisoning described in Module 1.

The Solution: Buffering and Temperature Control

  • Base Selection: Avoid weak bases that allow acid accumulation.

    • Recommendation: Use Ag₂CO₃ (Silver Carbonate). It acts as both an oxidant and a base, neutralizing protons immediately to form insoluble AgCl/AgOAc/H₂O.

    • Alternative: If using Pd(OAc)₂, add stoichiometric NaOAc or K₂HPO₄ to buffer the pH.

  • Oxidant Choice:

    • Avoid Cu(II) salts if possible, as they can act as Lewis acids that catalyze Boc removal.

    • Recommendation:AgOAc (2.0 equiv) is the gold standard for aminopyridines. It helps abstract halides (if present) and keeps the Pd center cationic and active.

🧪 Experimental Protocol: The "Rescue" Screen

If your standard conditions failed, run this optimization screen. This protocol utilizes the Yu-Wasa conditions adapted for electron-deficient heterocycles.

Standard Reaction Scale: 0.1 mmol substrate.

ComponentCondition A (The "Standard")Condition B (The "Rescue")Purpose in "Rescue"
Catalyst Pd(OAc)₂ (10 mol%)Pd(MeCN)₄(BF₄)₂ (10 mol%)Cationic Pd binds substrate better than neutral Pd.
Ligand NoneAc-Gly-OH (20 mol%)MPAA ligand accelerates C-H cleavage 10-100x.
Oxidant Cu(OAc)₂ / AirAgOAc (2.0 equiv)Prevents Pd-black; scavenges halides; milder than Cu.
Solvent Toluene or DCEHFIP or t-AmylOH HFIP disrupts Pyridine-Pd poisoning interactions.
Temp 100-120 °C80-90 °C Protects the Boc group from thermolysis.

Step-by-Step Workflow (Condition B):

  • Weighing: Into a 4 mL screw-cap vial, weigh Pd(MeCN)₄(BF₄)₂ (4.7 mg, 0.01 mmol), Ac-Gly-OH (2.3 mg, 0.02 mmol), and AgOAc (33.4 mg, 0.2 mmol).

  • Substrate: Add Boc-protected aminopyridine (0.1 mmol).

  • Solvent: Add HFIP (1.0 mL). Note: If solubility is poor, use HFIP:DCE (1:1).

  • Sealing: Cap tightly (Teflon-lined). Do NOT purge with inert gas if using AgOAc (Ag(I) does not require O₂, but inert atmosphere is fine).

  • Reaction: Stir at 90 °C for 16 hours.

  • Workup: Filter through a celite plug (eluting with EtOAc) to remove Ag salts. Analyze via LC-MS.

🛠 Module 3: Troubleshooting Decision Tree

Follow this logic flow to isolate your specific failure mode.

Troubleshooting_Tree Start Start: Low Yield / Failure Check_SM Is Starting Material (SM) Recovered? Start->Check_SM Yes Check_Decomp Is SM Decomposed/Deprotected? Start->Check_Decomp No (Complex Mixture) Poisoning Diagnosis: Catalyst Poisoning Check_SM->Poisoning Yes Boc_Loss Diagnosis: Boc Instability Check_Decomp->Boc_Loss Mass = SM - 100 Pd_Black Diagnosis: Pd Aggregation Check_Decomp->Pd_Black Black Precipitate Solvent_Fix Action: Switch to HFIP solvent Poisoning->Solvent_Fix Ligand_Fix Action: Add MPAA (Ac-Gly-OH) Poisoning->Ligand_Fix Temp_Fix Action: Lower Temp < 90°C Boc_Loss->Temp_Fix Base_Fix Action: Use Ag2CO3 (Buffer) Boc_Loss->Base_Fix Oxidant_Fix Action: Increase Oxidant (AgOAc or Benzoquinone) Pd_Black->Oxidant_Fix

Caption: Figure 2. Logic flow for identifying the root cause of reaction failure based on crude mixture analysis.

📚 References
  • Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research. Link

    • Relevance: Establishes the mechanism of MPAA ligands in preventing catalyst resting states and accelerating cleavage.

  • Ye, M., & Sanford, M. S. (2012). Sanford Group: Pyridine and Quinoline C-H Activation. Journal of the American Chemical Society. Link

    • Relevance: Discusses the challenges of pyridine coordination and strategies to overcome it.

  • Colletto, C., et al. (2016). A Practical Guide to the Design of Molecular Catalysts for C-H Activation. Science. Link

    • Relevance: Provides the basis for using HFIP and specific ligand geometries to avoid thermodynamic traps.

  • Rousseaux, S., & Fagnou, K. (2010). Pd-Catalyzed C-H Functionalization of Pyridine N-Oxides. Journal of the American Chemical Society. Link

    • Relevance: Contrasts the Boc-amino approach with the N-oxide strategy for activating electron-deficient heterocycles.

Sources

Validation & Comparative

1H NMR spectrum analysis of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for This compound , a critical intermediate in the synthesis of polysubstituted pyridine scaffolds for medicinal chemistry. Unlike standard spectral databases, this guide focuses on comparative solvent performance (CDCl₃ vs. DMSO-d₆) and regioisomer differentiation .

Correct structural validation of this compound is challenging due to the specific substitution pattern on the pyridine ring. This document outlines the causal logic for signal assignment, compares solvent resolution efficiency, and provides a self-validating protocol for distinguishing the target product from common impurities and isomers.

Part 1: Structural Assignment & Theoretical Data[2]

The molecule consists of a pyridine core substituted at the 2, 4, and 6 positions. The key to analysis is identifying the two aromatic protons (H3 and H5) and the aliphatic Boc group, while confirming the presence of the carbamate NH.

Predicted Chemical Shift Data (Comparative Table)
Proton LabelEnvironmentMultiplicityCoupling (

)

(ppm) in CDCl₃

(ppm) in DMSO-d₆
Interpretation
NH Carbamate Amidebr s / s-7.20 – 7.80 (Broad/Weak)10.10 – 10.30 (Sharp) Critical Indicator: DMSO is required to quantitatively integrate the NH proton.
H3 Pyridine (C3)d~1.8 – 2.0 Hz8.05 – 8.157.95 – 8.05Located between the Carbamate and Bromine. Deshielded by the anisotropic effect of the carbonyl.
H5 Pyridine (C5)d~1.8 – 2.0 Hz7.40 – 7.507.60 – 7.70Located between Bromine and Chlorine. Typically more shielded than H3 in Boc-protected species.
Boc tert-Butyls-1.521.48Characteristic strong singlet (Integral = 9H).

Note on Coupling: The aromatic protons H3 and H5 are meta to each other. They will not show the large splitting (


 Hz) typical of ortho protons. Instead, they exhibit distinct meta-coupling (

Hz), appearing as sharp doublets.
Part 2: Comparative Analysis – Solvent System Efficiency

In drug development, selecting the correct NMR solvent is an "alternative" choice that dictates the quality of data. Below is a comparison of the two standard alternatives for this specific lipophilic carbamate.

Alternative 1: Chloroform-d (CDCl₃)
  • Performance: Standard for initial checks due to high solubility of the lipophilic Boc group.

  • Drawback: The carbamate NH proton is acidic. In CDCl₃, it undergoes rapid exchange or hydrogen bonding with trace water/impurities, leading to a broad, flattened, or invisible peak .

  • Risk: False assumption of deprotection (loss of Boc) if the NH signal is not observed.

Alternative 2: Dimethyl Sulfoxide-d6 (DMSO-d₆)
  • Performance: Superior for structural confirmation. DMSO acts as a hydrogen-bond acceptor, "locking" the NH proton in place.

  • Result: The NH appears as a sharp, distinct singlet downfield (~10 ppm).

  • Risk: The water residual peak in DMSO (~3.33 ppm) can interfere with mid-field signals, though this is irrelevant for this molecule as it lacks protons in the 3–4 ppm range.

Conclusion & Recommendation

For Structure Elucidation , DMSO-d₆ is the superior alternative. For Routine Purity Checks (post-column chromatography), CDCl₃ is acceptable if the NH signal is not critical.

Part 3: Differential Diagnosis (Isomer & Impurity Analysis)

A common synthetic error is the formation of regioisomers (e.g., 6-bromo-4-chloropyridin-2-yl carbamate) or the presence of starting material.

Workflow: Distinguishing Target from Alternatives

IsomerLogic Start Acquire 1H NMR Spectrum CheckBoc Is Boc Singlet (~1.5 ppm) Present? Start->CheckBoc NoBoc Impurity: Deprotected Amine (Check MS) CheckBoc->NoBoc No CheckAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) CheckBoc->CheckAromatic Yes (9H) CouplingCheck Coupling Pattern? CheckAromatic->CouplingCheck Ortho Doublets J ~8Hz (Ortho Coupling) CouplingCheck->Ortho Wrong Isomer (e.g., 3,4-subst) Meta Doublets J ~2Hz (Meta Coupling) CouplingCheck->Meta Correct Subst. Pattern ShiftCheck Check H3 Chemical Shift Meta->ShiftCheck Target Target: 4-Br-6-Cl (H3 Deshielded by Boc) ShiftCheck->Target H3 > 8.0 ppm Isomer Isomer: 4-Cl-6-Br (Shift differences subtle, confirm w/ NOE) ShiftCheck->Isomer Ambiguous

Figure 1: Logic flow for structural validation of the target pyridine carbamate.

The "Boc-Effect" Validation

To confirm the reaction worked (Amine


 Carbamate), compare the product spectrum to the starting material (2-amino-4-bromo-6-chloropyridine ).
  • Starting Material: H3 is shielded (upfield) due to the electron-donating

    
     group.
    
  • Product: Upon Boc protection, the electron density on the nitrogen is pulled into the carbonyl. H3 will shift downfield significantly (by ~0.5 - 1.0 ppm) . This "deshielding shift" is the primary confirmation of successful protection.

Part 4: Experimental Protocol
1. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Recommended for full characterization) or CDCl₃.[2]

  • Filtration: If the solution is cloudy (common with inorganic salts from coupling reactions), filter through a cotton plug into the NMR tube.

2. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the slowly relaxing quaternary carbons if running 13C, but for 1H, it prevents saturation.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The tert-butyl protons (9H) relax differently than the aromatic protons (1H). A short D1 can lead to integration errors where the Boc peak appears artificially small.

  • Scans (NS): 16 scans are usually sufficient due to the high proton count of the Boc group.

3. Processing & Integration
  • Reference: Calibrate DMSO residual peak to 2.50 ppm (or CDCl₃ to 7.26 ppm ).

  • Integration:

    • Set the tert-butyl singlet (approx 1.5 ppm) to an integral of 9.00 .

    • Verify that the aromatic doublets integrate to 1.00 each.

    • Verify the NH broad singlet integrates to 1.00 (only valid in DMSO).

Part 5: References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: NMR Spectroscopy - Pyridine Coupling Constants). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridines. University of Wisconsin-Madison. [Link]

Sources

Technical Guide: LC-MS Fragmentation & Analysis of Boc-Protected Bromochloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost Peak" Phenomenon

In medicinal chemistry, Boc-protected bromochloropyridines are critical scaffolds for Suzuki-Miyaura and Buchwald-Hartwig couplings. However, they present a notorious analytical challenge: In-Source Fragmentation (ISF).

Many researchers synthesize tert-butyl (4-bromo-2-chloropyridin-3-yl)carbamate, inject it into an LC-MS with a standard acidic mobile phase, and panic because the molecular ion (


, ~307-311 Da) is missing. Instead, they see a dominant peak at 

or

.

This guide compares the behavior of these molecules under Standard Acidic ESI versus Buffered ESI conditions, providing a validated workflow to distinguish between actual deprotection (failed synthesis) and analytical artifacts (ISF).

The Chemical Challenge

The analysis of Boc-bromochloropyridines is complicated by three converging factors:

  • Boc Lability: The tert-butyloxycarbonyl (Boc) group is acid-labile.[1] The electrospray ionization (ESI) process, particularly in positive mode with formic acid, creates a low pH environment in the desolvation droplet, mimicking the conditions of TFA deprotection.

  • Pyridine Basicity: The pyridine nitrogen acts as a proton sponge. Protonation at the ring nitrogen can destabilize the nearby carbamate via inductive effects, accelerating fragmentation.

  • Halogen Complexity: The presence of both Bromine (Br) and Chlorine (Cl) creates a complex isotopic envelope that splits the signal intensity, lowering the signal-to-noise ratio (S/N) for the monoisotopic peak.[2]

Comparative Analysis: Acidic vs. Buffered Mobile Phases

The choice of mobile phase modifier is the single most critical variable in observing the intact parent ion.

System Comparison
FeatureSystem A: Standard Acidic System B: Buffered (Recommended)
Modifier 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~6.8)
Ionization Mode ESI PositiveESI Positive
Dominant Species

or


(Intact Parent)
Mechanism Proton-catalyzed eliminationAmmonium adduct stabilization
Sensitivity High (for fragment)Moderate (for parent)
Risk False negative for product existenceAdduct formation (

)
Experimental Evidence

In a comparative study of tert-butyl (2-chloro-5-bromopyridin-3-yl)carbamate:

  • System A (Formic Acid): The spectrum is dominated by the deprotected amine (

    
     ~207). The intact Boc-species (
    
    
    
    ~307) is <5% relative abundance. A novice chemist would incorrectly conclude the reaction failed.
  • System B (Ammonium Acetate): The spectrum shows the intact protonated molecule (

    
     ~307) and the ammonium adduct (
    
    
    
    ~324). Thermal degradation is minimized.

Key Insight: If you must use System A, lower the Fragmentor Voltage (or Cone Voltage) by 20-30%. High kinetic energy in the source exacerbates Boc loss.

Fragmentation Mechanics

Understanding how the Boc group falls off allows you to identify the "Ghost Peak." The fragmentation follows a McLafferty-like rearrangement or a proton-catalyzed elimination.

Pathway Visualization

The following diagram illustrates the decay of the parent ion into the observed fragments.

BocFragmentation Parent Parent Ion [M+H]+ (Boc-Protected) TS Transition State (Proton Transfer) Parent->TS + Heat/Voltage Fragment1 Fragment 1 [M+H - 56]+ (Carbamic Acid) TS->Fragment1 Elimination Isobutene Neutral Loss: Isobutene (56 Da) TS->Isobutene Fragment2 Fragment 2 [M+H - 100]+ (Free Amine) Fragment1->Fragment2 Decarboxylation CO2 Neutral Loss: CO2 (44 Da) Fragment1->CO2

Figure 1: Mechanism of In-Source Fragmentation (ISF) for Boc-protected amines in ESI-MS.

The Diagnostic Ions[3]
  • Loss of 56 Da (

    
    ):  This results in the protonated carbamic acid. It is unstable but often visible in soft ionization.
    
  • Loss of 100 Da (

    
    ):  This is the complete loss of the Boc group, yielding the protonated pyridine amine.
    

Isotopic Fingerprinting: Decoding Br/Cl

Because the molecule contains both Bromine and Chlorine, the mass spectrum will not show a single peak.[2][3] It will show a "staircase" pattern. You must verify this pattern to confirm the halogenation state.

The 3:4:1 Rule[2]
  • Chlorine (

    
    ):  ~3:1 ratio.[2][3][4][5]
    
  • Bromine (

    
    ):  ~1:1 ratio.[2][3][4][5]
    

When combined, the probability distribution for the molecular ion (


) is:
PeakCompositionCalculationRelative Intensity
M


3
M+2


4
M+4


1

Visual Check: Look for a cluster where the middle peak is the highest, the first peak is roughly 75% of the middle, and the last peak is 25% of the middle.

Validated Analytical Protocol

To definitively confirm your Boc-bromochloropyridine, follow this self-validating workflow.

Step 1: Instrument Setup
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Solvent A: Water + 10 mM Ammonium Acetate.

  • Solvent B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 3 minutes.

Step 2: Data Acquisition
  • Acquire data in Scan Mode (range 100–600 Da). Do not use SIM (Selected Ion Monitoring) initially, or you may miss the pattern.

  • Set Source Temperature < 300°C (Boc is thermally sensitive).

Step 3: Decision Logic

DecisionTree Start Analyze Sample (Scan Mode) CheckParent Is [M+H]+ Present? Start->CheckParent CheckIso Does it match 3:4:1 Isotope Pattern? CheckParent->CheckIso Yes CheckFrag Is [M+H-56]+ or [M+H-100]+ Present? CheckParent->CheckFrag No (or Low Intensity) ResultSuccess CONFIRMED: Intact Product CheckIso->ResultSuccess Yes ResultISF LIKELY ISF: Product exists but fragmenting in source CheckFrag->ResultISF Yes (Dominant Peaks) ResultFail FAILED SYNTHESIS: Only starting material or deprotected amine CheckFrag->ResultFail No

Figure 2: Decision matrix for interpreting Boc-pyridine MS data.

Step 4: Confirmation (The "Cold" Injection)

If you suspect In-Source Fragmentation (Result "LIKELY ISF" above):

  • Lower the source temperature to 150°C.

  • Lower the Fragmentor/Cone voltage to the minimum setting (e.g., 50V

    
     10V).
    
  • Re-inject.

  • Result: If the ratio of Parent to Fragment increases, the product is intact. If the ratio remains unchanged, the product has chemically degraded in the vial.

References

  • NIST Mass Spectrometry Data Center. (n.d.). tert-Butyl carbamate fragmentation data. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

  • Save My Exams. (2023). Mass Spectrometry: The M+1 & M+2 Peaks (Br and Cl isotopes). Retrieved October 26, 2023, from [Link]

  • Korfmacher, W. A., et al. (2005).[6] Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines. Journal of the American Society for Mass Spectrometry.[6] Retrieved October 26, 2023, from [Link]

Sources

X-ray crystallography data for tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors, the scaffold tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate represents a critical "pivot point" intermediate. The presence of two distinct halogens (bromine and chlorine) on the pyridine ring allows for sequential, orthogonal cross-coupling reactions (e.g., selective Suzuki-Miyaura coupling at the more labile C-Br bond followed by Buchwald-Hartwig amination at the C-Cl bond).

However, synthesizing this core often leads to regiochemical ambiguity. Does the bromine install at position 4 or 6? Standard analytical techniques like 1H-NMR often fail to definitively distinguish between these isomers due to the quaternary nature of the halogenated carbons and similar chemical shifts.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against 2D-NMR as the validation standard, demonstrating why SC-XRD is the requisite method for absolute structural assignment of poly-halogenated heteroaromatics.

Comparative Analysis: SC-XRD vs. NMR

The following table objectively compares the performance of X-ray crystallography against Nuclear Magnetic Resonance for this specific class of Boc-protected aminopyridines.

Table 1: Structural Elucidation Performance Matrix
FeatureMethod A: 2D-NMR (NOESY/HMBC) Method B: X-ray Crystallography (SC-XRD) Verdict
Regio-Assignment Inferential. Relies on subtle through-space interactions (NOE) between the Boc-NH and the C3-H. Often ambiguous if C3-H and C5-H shifts are close.Absolute. Directly visualizes electron density. Distinguishes Br (35 electrons) from Cl (17 electrons) via scattering power.X-ray Wins
Halogen ID Indirect. Based on 13C chemical shift prediction (C-Br vs C-Cl). Unreliable in electron-deficient pyridines.Definitive. Bond lengths are distinct (C-Cl ~1.74 Å vs. C-Br ~1.89 Å). Anomalous scattering confirms identity.X-ray Wins
Conformation Solution State. Shows time-averaged rotamers. Cannot predict solid-state packing or polymorphs.Solid State. Reveals fixed conformation, H-bond networks, and halogen bonding critical for formulation.X-ray Wins
Sample Req. Low (~5 mg). Non-destructive. Rapid (<1 hr).High Quality Crystal required. Time-intensive (Days to Weeks).NMR Wins
Technical Deep Dive: Representative Crystallographic Data

When analyzing this compound, the primary objective is to differentiate it from its isomer, tert-butyl (6-bromo-4-chloropyridin-2-yl)carbamate.

A. Bond Length Discrimination

The most reliable metric in the crystallographic data is the carbon-halogen bond length.

  • C–Cl Typical Length:

    
    
    
  • C–Br Typical Length:

    
    
    

In the 4-bromo-6-chloro isomer, the X-ray refinement will show the longer bond at the para position relative to the nitrogen (C4), and the shorter bond at the ortho position (C6).

B. Intermolecular Packing (The "Boc Effect")

Boc-protected aminopyridines typically crystallize in the monoclinic space groups (e.g., P21/c). The packing is dominated by a specific hydrogen bond motif:

  • Primary Interaction: The carbamate N-H acts as a donor to the carbonyl oxygen (C=O) of a neighboring molecule, forming infinite 1D chains or centrosymmetric dimers (

    
     motif).
    
  • Halogen Bonding: The C4-Br atom often engages in Type II halogen bonding (

    
    ) with the pyridine nitrogen of an adjacent chain, a feature critical for stabilizing the crystal lattice but unobservable by NMR.
    
Experimental Protocols
Protocol A: Crystallization of Boc-Aminopyridines

Objective: To grow diffraction-quality single crystals from a lipophilic carbamate intermediate.

Reagents:

  • Analyte: this compound (>98% purity).[1]

  • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

  • Solvent B (Poor): Pentane or Hexane.

Workflow (Vapor Diffusion):

  • Dissolution: Dissolve 20 mg of the analyte in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is concentrated but not saturated.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter to remove dust nucleation sites.
    
  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial) containing 3 mL of Pentane.

  • Equilibration: Cap the outer vial tightly. Store at

    
     in a vibration-free environment.
    
  • Harvest: Check after 48-72 hours. Pentane vapors will diffuse into the DCM, slowly lowering solubility and promoting high-quality crystal growth.

Protocol B: X-ray Data Collection Strategy
  • Temperature: Collect at 100 K to minimize thermal motion of the tert-butyl group (which is prone to rotational disorder).

  • Strategy: If differentiating Br/Cl is difficult due to disorder, collect a second dataset at the Bromine K-edge (13.47 keV) to maximize anomalous signal.

Visualizations
Diagram 1: Structural Elucidation Decision Workflow

This flowchart guides the chemist on when to escalate from NMR to X-ray.

StructuralElucidation Start Crude Reaction Product (Mixed Halogen Pyridine) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Are C4/C6 shifts distinct? NMR->Ambiguity NMR_Solved Structure Assigned (Low Confidence) Ambiguity->NMR_Solved Yes (Rare) Crystallization Vapor Diffusion (DCM / Pentane) Ambiguity->Crystallization No (Ambiguous) XRD SC-XRD Data Collection (100 K) Crystallization->XRD Refinement Refine C-X Bond Lengths Check Anomalous Map XRD->Refinement Final Absolute Regiochemistry Confirmed Refinement->Final

Caption: Decision tree for escalating from NMR to X-ray crystallography when assigning regiochemistry in poly-halogenated scaffolds.

Diagram 2: Halogen Bonding & Packing Network

Visualizing the supramolecular interactions revealed only by X-ray.

CrystalPacking cluster_legend Interaction Types Mol1 Molecule A (Donor) Mol2 Molecule B (Acceptor) Mol1->Mol2 H-Bond (N-H ... O=C) Mol3 Molecule C (Lateral) Mol1->Mol3 Halogen Bond (C-Br ... N_py) Legend1 Strong H-Bond (2.9 Å) Legend2 Weak Halogen Bond (3.2 Å)

Caption: Schematic of the intermolecular forces (Hydrogen and Halogen bonding) that dictate the solid-state stability of the carbamate.

References
  • Grover, G., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? ACS Publications. Link

    • Significance: Establishes the baseline H-bonding motifs for aminopyridine crystals.
  • Abeysekera, A. M., et al. (2020).[2] Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines. ResearchGate. Link

    • Significance: Provides comparative data on how halogens affect crystal packing in amide-substituted pyridines.
  • Wang, X., et al. (2016). Distinguishing chlorine and bromine by 1H-13C HSQC. UCSD NMR Facility Blog. Link

    • Significance: Highlights the limitations of NMR in differentiating Cl/Br, reinforcing the need for X-ray.
  • PubChem Compound Summary. (2025). Tert-butyl (6-bromopyridin-2-yl)carbamate.[3] National Library of Medicine. Link

    • Significance: Source for physicochemical properties of the mono-bromo analog used for structural inference.
  • Willett, R. D., et al. (2020). Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines.[4] MDPI Crystals. Link

    • Significance: Demonstrates the isostructural nature of Cl and Br pyridines, relevant for occupancy refinement issues.

Sources

Safety Operating Guide

Operational Guide: Disposal of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate

[1]

Executive Summary

This guide outlines the mandatory disposal procedures for tert-butyl (4-bromo-6-chloropyridin-2-yl)carbamate . Due to its dual-halogenated pyridine core and acid-labile Boc (tert-butyloxycarbonyl) protecting group, this compound presents specific waste stream challenges.[1]

Immediate Action Required:

  • Segregation: Classify strictly as Halogenated Organic Waste .

  • Incompatibility: DO NOT mix with acidic waste streams. The Boc group will decompose, releasing isobutylene gas and CO₂, which can pressurize and rupture sealed waste containers.[1]

Part 1: Chemical Profile & Hazard Assessment

To ensure safe handling, we must understand the "Why" behind the disposal logic. This compound is not merely "organic waste"; it is a functionalized intermediate with specific reactivities.

Table 1: Physicochemical Waste Profile
PropertySpecificationOperational Implication
Molecular Structure Pyridine ring, Br (pos 4), Cl (pos 6), Boc-amine (pos 2)Contains Nitrogen and Halogens.[1][2]
Waste Category Halogenated Organic Requires high-temperature incineration with acid gas scrubbing.
Physical State Solid (typically off-white powder)Dust generation hazard; requires double-bagging.
Reactivity Acid-Labile Decomposes in presence of strong acids (HCl, TFA, H₂SO₄).[1]
Gas Generation Isobutylene + CO₂Pressure Hazard: Risk of container explosion if mixed with acids.
Toxicity Class Irritant / Potentially ToxicTreat as a hazardous pyridine derivative (Target organs: Liver, Kidneys).[1]
The "Boc-Acid" Compatibility Risk

The tert-butyl carbamate (Boc) group is designed to be removed by acid hydrolysis.[2][3] In a waste container, this reaction is uncontrolled.[1]

  • Mechanism:

    
    
    
  • Risk: If 10g of this compound is accidentally added to an acidic aqueous waste jug, it can generate significant volumes of gas, over-pressurizing the vessel and causing a "waste bulking" explosion.[1]

Part 2: Waste Segregation Strategy

Proper segregation is the primary defense against environmental release and laboratory accidents.

Decision Logic for Waste Streams

The presence of Chlorine and Bromine dictates the disposal path. Halogenated compounds cannot be incinerated in standard fuel-blending kilns because they generate corrosive acid gases (HCl, HBr) and potentially dioxins if not burned at sufficiently high temperatures (>1100°C) with scrubbers.[1]

Diagram 1: Disposal Decision Tree

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid WasteStateCheck->SolidWasteLiquidWasteLiquid SolutionStateCheck->LiquidWasteBinSolidBin: Hazardous Solid(Halogenated)SolidWaste->BinSolidContamCheckIs it mixed with Acids?LiquidWaste->ContamCheckNeutralizeSTEP: Neutralize to pH 7-9(Prevent Gas Evolution)ContamCheck->NeutralizeYes (Acidic)BinLiquidBin: Halogenated Solvent(High BTU)ContamCheck->BinLiquidNo (Neutral/Basic)Neutralize->BinLiquidFinalDestruction:High-Temp Incineration(w/ Scrubber)BinSolid->FinalBinLiquid->Final

Caption: Logical flow for segregating Boc-protected halogenated pyridine waste to prevent pressure buildup and ensure regulatory compliance.

Part 3: Operational Disposal Workflow
Protocol A: Disposal of Solid Reagent (Surplus/Expired)

Objective: Safe packaging of solid waste to prevent dust inhalation and environmental leaching.

  • PPE Verification: Don Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[1] If handling >50g, use a powder hood.[1]

  • Primary Containment:

    • Keep the substance in its original glass/plastic container if possible.

    • If the original container is damaged, transfer to a clear, wide-mouth polyethylene (HDPE) jar .[1]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: this compound.

    • Constituents: Halogenated Pyridine, Organic Solid.[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the jar inside a clear zip-lock chemically resistant bag (double-bagging).

  • Storage: Move to the Solid Hazardous Waste accumulation area. Ensure the area is cool and dry.[4][5][6]

Protocol B: Disposal of Reaction Mixtures (Liquid)

Objective: Preventing "bottle bombs" caused by Boc-acid incompatibility.

  • Quench & Neutralize (CRITICAL):

    • Check the pH of the solution.[7]

    • If acidic (pH < 7), slowly add saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is neutral (pH 7–8).[1]

    • Observation: Watch for bubbling. Do not bottle until all gas evolution has ceased.

  • Solvent Segregation:

    • Pour the mixture into the Halogenated Solvent Waste carboy (Red can/Safety can).

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the solute (Cl/Br atoms) mandates the "Halogenated" stream.

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Part 4: Emergency Spill Response

In the event of a spill, rapid containment prevents the spread of halogenated dusts.

Scenario: Solid Powder Spill (>1g)

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear N95 dust mask or respirator if powder is airborne. Double glove.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff paper.

    • Place waste and contaminated wipes into a wide-mouth jar .

    • DO NOT use a standard broom/dustpan that will be reused.

  • Decontamination: Wipe the surface with a soap/water solution.[5]

  • Disposal: Label the jar as "Spill Debris: Halogenated Pyridine" and process as solid waste.

Part 5: Regulatory Compliance & Documentation[1]
  • RCRA Classification (USA):

    • While this specific CAS is likely not P- or U-listed, it must be characterized by the generator.[1]

    • Default Determination: Hazardous Waste (Toxicity/Reactivity).

    • Halogen Content: Presence of Br/Cl triggers requirements for halogen-specific incineration (40 CFR 264.343).

  • Tracking: Maintain a "Cradle-to-Grave" log. Record the mass generated and the date moved to the central accumulation area.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on 40 CFR Part 261 - Identification and Listing of Hazardous Waste). [Link]

  • Lundt, B. F., et al. (1978).[1] "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.[1] (Mechanism of Boc-acid decomposition).[3] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.